2-tert-butyl-3-oxocyclobutane-1-carboxylic acid, Mixture of diastereomers
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Overview
Description
2-tert-butyl-3-oxocyclobutane-1-carboxylic acid, Mixture of diastereomers, is a compound with the molecular formula C9H14O3 and a molecular weight of 170.21 . This compound is characterized by the presence of a cyclobutane ring substituted with a tert-butyl group and a carboxylic acid group, along with a ketone functional group on the ring . The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties .
Preparation Methods
The synthesis of 2-tert-butyl-3-oxocyclobutane-1-carboxylic acid, Mixture of diastereomers, typically involves the cyclization of appropriate precursors under specific reaction conditions . One common synthetic route involves the reaction of tert-butyl acetoacetate with a suitable cyclobutanone precursor in the presence of a strong base, such as sodium hydride or potassium tert-butoxide . The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to control the formation of the desired diastereomers . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
2-tert-butyl-3-oxocyclobutane-1-carboxylic acid, Mixture of diastereomers, can undergo various chemical reactions, including:
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents depending on the desired reaction . Major products formed from these reactions include carboxylic acid derivatives, alcohols, substituted cyclobutanes, and esters .
Scientific Research Applications
2-tert-butyl-3-oxocyclobutane-1-carboxylic acid, Mixture of diastereomers, has several scientific research applications:
Mechanism of Action
The mechanism by which 2-tert-butyl-3-oxocyclobutane-1-carboxylic acid, Mixture of diastereomers, exerts its effects depends on the specific application and the molecular targets involved . In chemical reactions, the compound’s reactivity is influenced by the presence of the tert-butyl group, the ketone functional group, and the carboxylic acid group . These functional groups can participate in various chemical transformations, leading to the formation of different products . In biological systems, the compound’s stereochemistry can affect its interaction with enzymes and other biomolecules, influencing its biological activity .
Comparison with Similar Compounds
2-tert-butyl-3-oxocyclobutane-1-carboxylic acid, Mixture of diastereomers, can be compared with other similar compounds, such as:
Cyclobutanecarboxylic acid: Lacks the tert-butyl and ketone groups, resulting in different reactivity and applications.
tert-Butyl acetoacetate: Contains a similar tert-butyl group but has different functional groups and reactivity.
Cyclobutanone: Lacks the carboxylic acid group, leading to different chemical behavior and applications.
Properties
CAS No. |
2384295-33-2 |
---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.2 |
Purity |
95 |
Origin of Product |
United States |
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